

A Technical Guide to Commercially Available Hydroxyurea-15N for Research Applications

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Compound of Interest

Compound Name: Hydroxyurea-15N

Cat. No.: B014268

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Hydroxyurea-15N**, a stable isotope-labeled compound crucial for a variety of research applications. This document details available sources, technical specifications, and relevant experimental protocols to assist researchers in effectively utilizing this valuable tool.

Introduction to Hydroxyurea-15N

Hydroxyurea is a well-established antineoplastic agent that functions by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis. This mechanism of action leads to cell cycle arrest in the S phase and induces apoptosis. Its applications extend to the treatment of various cancers and sickle cell disease.

The 15N-labeled variant of hydroxyurea (**Hydroxyurea-15N**) serves as a critical internal standard and tracer in pharmacokinetic and metabolic studies. The incorporation of the heavy isotope allows for precise quantification in biological matrices using mass spectrometry-based methods, distinguishing it from the endogenous, unlabeled compound.

Commercial Sources and Specifications

Several chemical suppliers offer **Hydroxyurea-15N** for research purposes. The following table summarizes the key information for some of the prominent commercial sources. Please note that specifications such as isotopic and chemical purity are often lot-specific and it is

recommended to request a Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Purity	Available Formulations & Sizes
MedChem Express	Hydroxyurea-15N	HY-W698472	214331-53-0	CH ₄ N(¹⁵ N)O ₂	Information not publicly available, request CoA. (Unlabeled version HY-B0313 is ≥98.0%)	Solid powder (Inquire for specific sizes)
Santa Cruz Biotechnology	Hydroxyurea-15N	sc-29061	214331-53-0	CH ₄ N(¹⁵ N)O ₂	Information not publicly available, request CoA. (Unlabeled version sc-203681 is ≥98%)	Solid powder (Inquire for specific sizes)
United States Biological	15N Hydroxyurea	H9120-02	214331-53-0	CH ₄ N(¹⁵ N)O ₂	Information not publicly available, request CoA.	Solid powder (1mg, 5mg, 10mg)
Toronto Research Chemicals	Hydroxyurea- ¹⁵ N	H935002	214331-53-0	CH ₄ N(¹⁵ N)O ₂	Information not publicly available, request CoA.	Solid powder (Inquire for specific sizes)
Alsachim, a Shimadzu	Hydroxyurea- ¹⁵ N	6893	214331-53-0	CH ₄ N(¹⁵ N)O ₂	Information not publicly available,	Solid powder (Inquire for

Group					request	specific
Company					CoA.	sizes)
					Information	Solid
Pharmaffili	Hydroxy	Not	214331-	CH ₄ N(¹⁵ N)	not publicly	powder
ates	Urea-15N	specified	53-0	O ₂	available,	(Inquire for
					request	specific
					CoA.	sizes)

Experimental Protocols: Quantification of Hydroxyurea in Biological Samples

While specific protocols utilizing commercially sourced **Hydroxyurea-15N** are not readily available in published literature, the methodology for its use as an internal standard is well-established. The following protocol is adapted from a study that employed a custom-synthesized, dual-labeled hydroxyurea ([¹³C¹⁵N₂]hydroxyurea) for the quantification of hydroxyurea in human plasma and dried blood spots by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol provides a robust framework for researchers using **Hydroxyurea-15N**.

Materials and Reagents

- **Hydroxyurea-15N** (from a commercial supplier)
- Unlabeled Hydroxyurea (for calibration standards)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Ammonium formate
- Ultrapure water
- Biological matrix (e.g., plasma, whole blood)
- Microcentrifuge tubes

- Pipettes and tips
- Vortex mixer
- Centrifuge
- HPLC or UHPLC system coupled to a tandem mass spectrometer

Sample Preparation

- Preparation of Stock Solutions:
 - Prepare a stock solution of unlabeled hydroxyurea in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
 - Prepare a stock solution of **Hydroxyurea-15N** (internal standard, IS) in the same solvent at a concentration of 1 mg/mL.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Serially dilute the unlabeled hydroxyurea stock solution with the biological matrix to prepare a series of calibration standards at concentrations spanning the expected range of the study samples (e.g., 0.1 to 100 µg/mL).
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Protein Precipitation:
 - To 50 µL of each standard, QC, and study sample, add 150 µL of ACN containing the **Hydroxyurea-15N** internal standard at a fixed concentration (e.g., 10 µg/mL).
 - Vortex the samples for 30 seconds to precipitate proteins.
 - Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer:
 - Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography:
 - Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar hydroxyurea molecule.
 - Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and decreasing to a lower percentage over a few minutes.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μ L.
- Tandem Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled hydroxyurea and **Hydroxyurea-15N**.
 - Hydroxyurea: The exact transition will depend on the instrument and optimization, but a common transition is m/z 77.0 \rightarrow 60.0.
 - **Hydroxyurea-15N**: The precursor ion will be shifted by +1 m/z due to the ^{15}N label (m/z 78.0). The product ion may or may not be shifted depending on which nitrogen is lost. This needs to be determined empirically.
 - Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

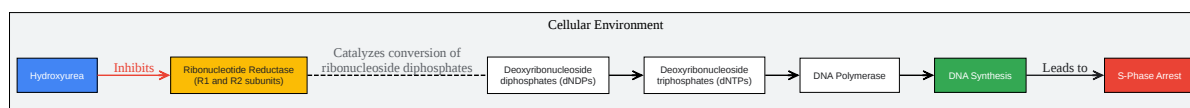
Data Analysis

- Integrate the peak areas for both the analyte (unlabeled hydroxyurea) and the internal standard (**Hydroxyurea-15N**).
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of hydroxyurea in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Hydroxyurea

The following diagram illustrates the established signaling pathway for hydroxyurea's mechanism of action. The isotopic labeling does not alter this biological activity.

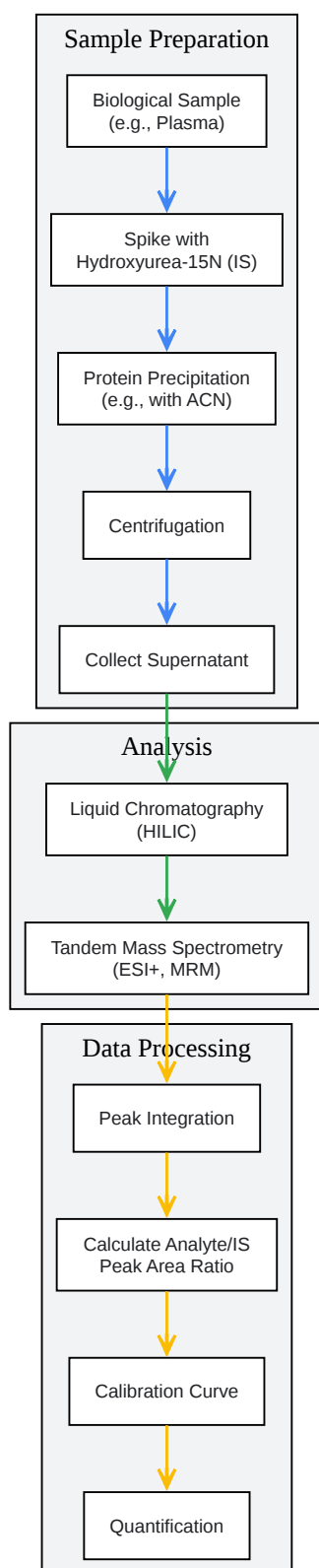


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Caption: Mechanism of action of hydroxyurea.

Experimental Workflow for Hydroxyurea Quantification

The diagram below outlines the general workflow for the quantification of hydroxyurea in biological samples using **Hydroxyurea-15N** as an internal standard.



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Caption: LC-MS/MS workflow for hydroxyurea.

Conclusion

Hydroxyurea-15N is an indispensable tool for researchers engaged in pharmacokinetic and metabolic studies of hydroxyurea. This guide provides a starting point for sourcing this critical reagent and offers a foundational experimental protocol for its application. Due to the lot-specific nature of isotopic and chemical purities, it is imperative for researchers to obtain a Certificate of Analysis from their chosen supplier to ensure the accuracy and reliability of their experimental results. The provided workflow and mechanism of action diagrams serve as visual aids to conceptualize the experimental process and the biological context of hydroxyurea.

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